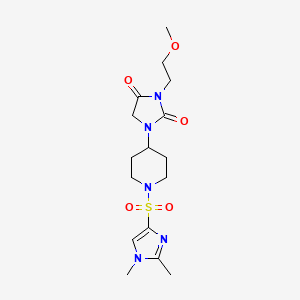
1-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H25N5O5S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic structure that has garnered attention for its potential biological activities. This compound integrates multiple functional groups, including imidazole and sulfonyl moieties, which are known to enhance biological interactions. Its synthesis typically involves multi-step organic reactions, emphasizing the importance of precise reaction conditions to achieve desired yields and purities.
Chemical Composition
- IUPAC Name: this compound
- Chemical Formula: C16H22N4O4S
- Molecular Weight: 366.43 g/mol
Structural Features
The compound features:
- An imidazole ring , which is often associated with various biological activities including antimicrobial and anticancer properties.
- A sulfonyl group , known for its role in enhancing solubility and bioavailability.
- A piperidine ring , which is commonly found in many pharmaceuticals due to its ability to interact with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of enzyme activity or receptor signaling pathways. For instance, compounds with similar structures have been shown to inhibit certain enzymes involved in disease processes.
Antimicrobial Activity
Research indicates that compounds containing imidazole and sulfonamide groups exhibit significant antimicrobial properties. For example, studies have shown that derivatives of imidazole can effectively inhibit bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The potential anticancer activity of this compound is supported by its structural similarity to other known anticancer agents. The imidazole moiety has been linked to the inhibition of tumor growth in various cancer models. In vitro studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells .
Anti-inflammatory Effects
Compounds with sulfonyl groups are often investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially leading to therapeutic applications in treating chronic inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of related imidazole-based compounds against a panel of bacterial strains using broth microdilution techniques. The results indicated that certain derivatives exhibited comparable efficacy to standard antibiotics such as ciprofloxacin .
Study 2: Anticancer Activity
In a preclinical trial, a structurally similar compound demonstrated significant cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity against breast and lung cancer cells. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
1-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O5S/c1-12-17-14(10-18(12)2)27(24,25)19-6-4-13(5-7-19)21-11-15(22)20(16(21)23)8-9-26-3/h10,13H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNHXGVCDISTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














